Boc-L-beta-homoisoleucine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

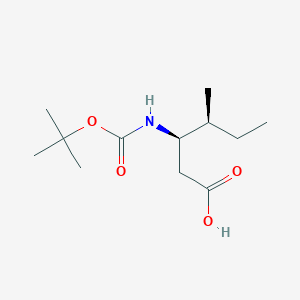

Boc-L-beta-homoisoleucine, also known as N-tert-Butoxycarbonyl-L-beta-homoisoleucine, is a derivative of the amino acid isoleucine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is widely utilized in peptide synthesis and the development of bioactive molecules such as protein drugs .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Boc-L-beta-homoisoleucine typically involves the reaction of L-beta-homoisoleucine with a Boc protecting agent. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide, chloroform, or tetrahydrofuran. The reaction conditions include maintaining an appropriate temperature to ensure the efficient formation of the Boc-protected product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

化学反应分析

Types of Reactions: Boc-L-beta-homoisoleucine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The Boc protecting group can be substituted under acidic conditions to yield the free amino acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of free amino acids.

科学研究应用

Peptide Synthesis

Boc-L-beta-homoisoleucine serves as a crucial building block in the synthesis of peptides. Its unique structure allows for the incorporation into peptide chains, which can enhance the biological activity and stability of the resulting peptides. The Boc protecting group facilitates selective reactions during synthesis, preventing unwanted side reactions at the amino group. Once the desired peptide is formed, the Boc group can be removed under acidic conditions to yield the free peptide .

Case Study: Cyclopolypeptide Synthesis

A study demonstrated the synthesis of a cyclopolypeptide from Citrus medica using Boc-protected dipeptides, including this compound. The synthesized cyclopolypeptide exhibited significant cytotoxic activity against cancer cell lines, highlighting the potential of this compound in developing therapeutic peptides .

Drug Development

In drug development, this compound is utilized to design novel therapeutics, particularly in oncology. Modified peptides incorporating this compound can enhance drug efficacy and specificity by improving interactions with biological targets. The unique structural properties of this compound allow researchers to explore new avenues for therapeutic interventions .

Protein Engineering

Researchers employ this compound to modify proteins, enhancing their stability and activity. This modification is crucial in biotechnological applications where improved protein characteristics are desired. The incorporation of this compound into proteins can lead to enhanced functionality and resistance to degradation .

Analytical Chemistry

This compound finds applications in analytical chemistry, particularly in chromatography techniques used to identify and quantify amino acids in complex mixtures. Its presence can help researchers analyze peptide compositions and monitor synthesis processes effectively .

Bioconjugation

The compound plays a significant role in bioconjugation, facilitating the attachment of biomolecules to surfaces or other molecules. This property is essential for developing targeted drug delivery systems, where precise control over molecular interactions is necessary .

作用机制

The mechanism of action of Boc-L-beta-homoisoleucine involves its incorporation into peptide chains during synthesis. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions to yield the free peptide .

相似化合物的比较

L-beta-homoisoleucine hydrochloride: Another derivative of isoleucine with similar applications in peptide synthesis.

N-tert-Butoxycarbonyl-L-isoleucine: Similar to Boc-L-beta-homoisoleucine but with a different amino acid backbone.

Uniqueness: this compound is unique due to its specific structure, which includes a beta-homoisoleucine backbone and a Boc protecting group. This combination provides distinct reactivity and stability, making it particularly useful in the synthesis of complex peptides and bioactive molecules .

生物活性

Boc-L-beta-homoisoleucine (Boc-L-β-HIle) is a synthetic amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article explores the biological activity of Boc-L-β-HIle, including its effects on antimicrobial properties, receptor affinity, and potential therapeutic applications.

Structural Characteristics

Boc-L-β-HIle is characterized by the following structural features:

- Molecular Formula : C12H23NO4

- IUPAC Name : (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-methylhexanoic acid

- CAS Number : 218608-82-3

The compound's unique beta-amino acid structure provides enhanced proteolytic stability compared to traditional alpha-amino acids, making it a valuable component in peptide synthesis and drug development.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of peptides containing Boc-L-β-HIle. A library of α/β-peptides was synthesized, demonstrating that modifications in hydrophobicity and charge significantly influenced their antimicrobial activity. For instance, peptides with increased hydrophobicity showed decreased minimum inhibitory concentration (MIC) values against various pathogens, indicating enhanced antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Selected Peptides Containing Boc-L-β-HIle

| Peptide ID | Structure | MIC (μg/mL) | IC50 (μM) | Hemolysis (%) |

|---|---|---|---|---|

| Peptide 1 | Boc-L-β-HIle + Leu substitution | 5 | 10 | 5 |

| Peptide 2 | Boc-L-β-HIle + Val substitution | 10 | 15 | 8 |

| Peptide 3 | Boc-L-β-HIle + Phe substitution | 2 | 7 | 2 |

These findings suggest that Boc-L-β-HIle can enhance the efficacy of antimicrobial peptides through strategic substitutions that improve hydrophobic interactions.

Opioid Receptor Affinity

In addition to its antimicrobial properties, Boc-L-β-HIle has been investigated for its role in opioid receptor modulation. Analogues of the opioid peptide biphalin, modified with β-amino acids like Boc-L-β-HIle, exhibited significant affinity for μ-opioid receptors (MOR) and δ-opioid receptors (DOR).

Table 2: Opioid Receptor Affinity of Biphalin Analogues

| Compound ID | MOR Ki (nM) | DOR Ki (nM) | Antinociceptive Effect |

|---|---|---|---|

| Biphalin | 0.5 | 0.7 | High |

| Analogue 1 | 0.72 | 1.1 | Moderate |

| Analogue 2 | >100 | >100 | Low |

The results indicate that modifications using Boc-L-β-HIle can enhance receptor binding affinity and potentially improve analgesic efficacy while also increasing metabolic stability in vivo .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that peptides incorporating Boc-L-β-HIle exhibited enhanced activity against resistant strains of bacteria and fungi. The incorporation of hydrophobic residues significantly improved the peptides' ability to disrupt microbial membranes.

- Analgesic Properties : In vivo assays using the hot plate and tail-flick tests showed that compounds modified with Boc-L-β-HIle produced a significant antinociceptive effect compared to traditional opioids like morphine, suggesting potential applications in pain management therapies .

- Metabolic Stability : Research indicated that peptides containing Boc-L-β-HIle showed increased resistance to enzymatic degradation in human plasma, which is crucial for developing long-lasting therapeutic agents .

属性

IUPAC Name |

(3R,4S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRZYYUYDQRCEO-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。